molecular formula C23H28N2O4S B2716626 2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 381173-08-6

2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2716626
CAS RN: 381173-08-6
M. Wt: 428.55
InChI Key: QBDXUBKJPDHSOP-UHFFFAOYSA-N
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Description

2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality 2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Biologically Active Thiophene-3-carboxamide Derivatives

Some derivatives of thiophene-3-carboxamide exhibit notable antibacterial and antifungal properties. The research on these compounds has shown that modifications to the thiophene ring and the introduction of certain substituents can significantly enhance their biological activity. The presence of a methylphenoxy acetyl amino group and a tetrahydrofuran-2-ylmethyl moiety in the compound of interest suggests potential for similar activities, given the importance of the thiophene core and its derivatives in medicinal chemistry (Vasu et al., 2005).

Synthesis and Characterization of Novel Compounds

Novel Synthetic Pathways

Research into similar compounds often focuses on synthesizing novel derivatives with enhanced properties or reduced toxicity. For instance, methods involving the condensation of thiophene carboxamide with various reagents have been explored to produce compounds with potential antimicrobial evaluation and docking studies, hinting at the synthetic versatility of such structures (Sailaja Rani Talupur et al., 2021).

Structural Analysis and Molecular Design

Molecular Conformation Studies

The structural analysis of thiophene derivatives reveals how intramolecular hydrogen bonding and substituent effects influence molecular conformation, which is crucial for understanding the bioactivity of these compounds. Such studies are fundamental in the design of new molecules with desired pharmacological properties, suggesting that detailed examination of "2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" could yield insights into its potential applications (Vasu et al., 2005).

Pharmacological Applications

Targeted Synthesis for Biological Activity

The targeted synthesis and analysis of azomethine derivatives of similar compounds have been conducted with the aim of discovering new pharmacologically active molecules. This approach could be applied to the compound to explore its potential as a lead compound in drug development, particularly in areas such as cytostatic, antitubercular, and anti-inflammatory activities (A. Chiriapkin et al., 2021).

properties

IUPAC Name

2-[[2-(3-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-15-6-4-7-16(12-15)29-14-20(26)25-23-21(18-9-2-3-10-19(18)30-23)22(27)24-13-17-8-5-11-28-17/h4,6-7,12,17H,2-3,5,8-11,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDXUBKJPDHSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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